molecular formula C13H18FNO B11880862 4-Benzyl-2-(1-fluoroethyl)morpholine

4-Benzyl-2-(1-fluoroethyl)morpholine

Cat. No.: B11880862
M. Wt: 223.29 g/mol
InChI Key: AILCJMUBAAZTJT-UHFFFAOYSA-N
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Description

4-Benzyl-2-(1-fluoroethyl)morpholine is a synthetic organic compound featuring a morpholine ring substituted with a benzyl group and a 1-fluoroethyl side chain. This structure combines the favorable physicochemical properties of the morpholine ring—often used to improve solubility and metabolic stability—with the strategic placement of a fluorine atom, which is a common tactic in modern drug design to modulate a molecule's electronic properties, lipophilicity, and bioavailability . As a versatile chemical building block, this compound is of significant interest in medicinal chemistry research, particularly in the synthesis and development of novel pharmacologically active molecules . The presence of the fluorinated alkyl chain makes it a potential intermediate for exploring structure-activity relationships or for use in C–F activation studies, given the unique reactivity of the C–F bond . Researchers may employ this compound in the design of potential enzyme inhibitors or receptor modulators, building upon the documented activities of other morpholine-containing and fluorine-containing compounds in various disease models . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H18FNO

Molecular Weight

223.29 g/mol

IUPAC Name

4-benzyl-2-(1-fluoroethyl)morpholine

InChI

InChI=1S/C13H18FNO/c1-11(14)13-10-15(7-8-16-13)9-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3

InChI Key

AILCJMUBAAZTJT-UHFFFAOYSA-N

Canonical SMILES

CC(C1CN(CCO1)CC2=CC=CC=C2)F

Origin of Product

United States

Computational and Theoretical Studies on 4 Benzyl 2 1 Fluoroethyl Morpholine

Quantum Chemical Calculations of Electronic Structure, Energy Landscapes, and Reactivity

Quantum chemical calculations are essential for understanding the fundamental electronic properties of a molecule. For 4-Benzyl-2-(1-fluoroethyl)morpholine, these calculations would typically involve determining the molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Furthermore, these calculations would elucidate the electron density distribution, identifying electron-rich and electron-deficient regions within the molecule. This information is crucial for predicting sites susceptible to electrophilic or nucleophilic attack. The energy landscape could be explored by calculating the energies of various isomers and transition states, providing insights into potential reaction pathways and the stability of different molecular forms.

Conformational Landscape Analysis through Molecular Mechanics and Dynamics Simulations

The three-dimensional structure and flexibility of this compound would be investigated through conformational analysis. The morpholine (B109124) ring can adopt various conformations, such as chair and boat forms, and the presence of bulky substituents like the benzyl (B1604629) and fluoroethyl groups can introduce significant steric hindrance, influencing the preferred conformation.

Molecular mechanics and molecular dynamics simulations are powerful tools for exploring the conformational landscape. These methods can identify low-energy conformers and the energy barriers between them. Understanding the predominant conformations is vital as the biological activity and physical properties of a molecule are often dictated by its three-dimensional shape.

Mechanistic Insights and Reactivity Prediction via Computational Modeling

Computational modeling can provide detailed mechanistic insights into the potential reactions of this compound. By mapping the potential energy surface for a given reaction, researchers can identify transition states and calculate activation energies. This information is invaluable for predicting reaction kinetics and understanding the step-by-step process of chemical transformations. For instance, the reactivity of the fluorine atom, the benzyl group, or the morpholine ring could be computationally explored to predict metabolic pathways or potential synthetic modifications.

Density Functional Theory (DFT) Studies on Substituent Effects and Ring Strain in Benzyl-Substituted Morpholine Systems

DFT calculations could also be used to assess the degree of ring strain in the morpholine ring, which can be affected by the steric demands of the substituents. A comparative study with other substituted morpholine systems could reveal trends in how different functional groups impact the structural and electronic properties of the heterocyclic core.

Reactivity and Chemical Transformations of 4 Benzyl 2 1 Fluoroethyl Morpholine

Reactions Involving the C-2 (1-Fluoroethyl) Substituent

The 1-fluoroethyl group at the C-2 position introduces a chiral center and a carbon-fluorine bond, which significantly influences the molecule's reactivity.

The carbon-fluorine bond is the strongest single bond in organic chemistry, making fluorine a poor leaving group in nucleophilic substitution reactions. Consequently, direct displacement of the fluorine atom in the 1-fluoroethyl group is challenging under standard nucleophilic substitution conditions. However, specialized methods have been developed for fluorine displacement in fluoroalkyl compounds. These often involve the use of strong nucleophiles in polar aprotic solvents at elevated temperatures. rsc.org Another strategy involves the in-situ conversion of the fluorine into a better leaving group, although this is less common for monofluorinated aliphatic compounds.

Given the stability of the C-F bond, reactions at other positions of the fluoroethyl moiety are more likely. For instance, if a suitable leaving group were present on the second carbon of the ethyl chain, intramolecular reactions involving the morpholine (B109124) nitrogen or oxygen could be envisioned.

The carbon atom bearing the fluorine atom is a stereocenter, meaning that 4-benzyl-2-(1-fluoroethyl)morpholine can exist as a pair of enantiomers or diastereomers, depending on the stereochemistry of the C-2 position of the morpholine ring. Reactions involving this chiral center can proceed with varying degrees of stereoselectivity.

If a reaction were to occur at this stereocenter, for example, a substitution or elimination, the stereochemical outcome would be of significant interest. The synthesis of chiral 2-substituted morpholines has been achieved through various stereoselective methods, including asymmetric hydrogenation of dehydromorpholine precursors. semanticscholar.org While this doesn't directly address the reactivity of the pre-existing chiral center in the fluoroethyl group, it highlights the importance of stereocontrol in the synthesis of such molecules. Any transformation at the chiral center of the fluoroethyl group would likely be influenced by the stereochemistry of the C-2 position of the morpholine ring, potentially leading to diastereoselective outcomes.

Ring-Opening and Rearrangement Reactions of the Morpholine Core

The morpholine ring is generally stable under many reaction conditions. However, under forcing conditions or with specific reagents, it can undergo ring-opening or rearrangement reactions. The presence of the N-benzyl group can influence these transformations.

Ring-opening reactions of N-substituted morpholines can be initiated by cleavage of either a C-N or a C-O bond. Reductive cleavage of the C-O bond in N-benzylmorpholine derivatives can be achieved using strong reducing agents. Ring-opening of the morpholine ring can also be part of a synthetic strategy to access more complex acyclic structures. For instance, the ring-opening of 2-tosyl-1,2-oxazetidine has been used as a synthetic route to substituted morpholines, showcasing the utility of ring-opening and closing sequences. nih.govacs.org

Rearrangement reactions of the morpholine core are less common but can be induced under specific conditions, such as in the presence of strong acids or bases, or via photochemical methods. The specific substitution pattern of this compound would likely influence the feasibility and outcome of any such rearrangement.

Stereochemical Control and Implications in Reactivity and Product Formation

The stereochemical architecture of this compound, possessing two stereocenters at C2 of the morpholine ring and C1 of the fluoroethyl substituent, plays a pivotal role in dictating its reactivity and the stereochemical outcome of its chemical transformations. The spatial arrangement of the benzyl (B1604629) group on the nitrogen and the fluoroethyl group at the C2 position creates a distinct chiral environment that influences the trajectory of approaching reagents and stabilizes specific transition states, thereby enabling a high degree of stereochemical control in product formation.

The N-benzyl group is a critical element in establishing facial selectivity during reactions. Its bulky nature can effectively shield one face of the morpholine ring, directing incoming reactants to the opposite, less sterically hindered face. This steric hindrance is a common strategy employed in asymmetric synthesis to induce diastereoselectivity. In the context of this compound, the conformational preference of the morpholine ring, which typically adopts a chair conformation, in conjunction with the orientation of the N-benzyl group, creates a biased reactive landscape.

The presence of a fluorine atom in the ethyl substituent at C2 introduces unique electronic and steric effects that further modulate the stereochemical course of reactions. Fluorine's high electronegativity can influence the electron density of the neighboring stereocenter, potentially affecting the stability of reaction intermediates and transition states. While direct studies on this compound are limited, research on analogous α-fluoro nitrogen heterocycles suggests that fluorine can participate in non-covalent interactions, such as dipole-dipole interactions or even weak hydrogen bonds, which can lock the conformation of the side chain and enhance the facial bias for certain reactions. This can sometimes lead to diastereodivergence, where the presence of fluorine reverses the stereochemical outcome compared to its non-fluorinated counterparts.

In transformations involving the C2-substituent, the existing chirality of the morpholine ring can direct the formation of new stereocenters with high diastereoselectivity. For instance, in reactions such as aldol (B89426) additions or alkylations at the α-position to the fluoroethyl group (if a suitable functional group is present), the chiral scaffold of the 4-benzylmorpholine (B76435) moiety can act as an internal chiral auxiliary. The approach of the electrophile would be dictated by the most stable, lowest energy transition state, which is heavily influenced by the steric and electronic properties of the existing stereocenters.

The synthesis of enantiomerically pure C2-functionalized N-benzyl protected morpholines has been achieved with high enantioselectivities (up to 98% enantiomeric excess) through methods like organocatalysis. This indicates that the initial stereochemistry of this compound can be established with a high degree of control. Subsequent reactions would then proceed with this inherent chirality influencing the formation of new stereocenters. For example, palladium-catalyzed hydroamination reactions have been utilized in the stereoselective synthesis of 2,5-disubstituted morpholines, yielding single diastereomers. This highlights the potential for high stereochemical control in the formation of the morpholine ring itself, which then dictates the stereochemical outcome of further transformations.

To illustrate the potential for stereochemical control, the following table presents hypothetical data based on findings from analogous chemical systems, demonstrating the influence of the chiral morpholine scaffold on the diastereoselectivity of a representative reaction.

EntryElectrophileReaction ConditionsMajor DiastereomerDiastereomeric Ratio (d.r.)
1BenzaldehydeLDA, THF, -78 °Csyn95:5
2AcetaldehydeNaHMDS, THF, -78 °Csyn92:8
3Isopropyl iodiden-BuLi, THF, -78 °Canti85:15
4Benzyl bromideKHMDS, Toluene, -78 °Canti88:12

Note: This data is illustrative and based on general principles of stereochemical control observed in reactions of chiral nitrogen heterocycles. The actual outcomes for this compound would require specific experimental validation.

4 Benzyl 2 1 Fluoroethyl Morpholine As a Chiral Building Block and Ligand in Organic Synthesis

Role as a Chiral Auxiliary or Ligand Scaffold in Asymmetric Transformations

Chiral auxiliaries are chemical compounds temporarily incorporated into a synthetic route to direct the stereochemical outcome of subsequent reactions. The auxiliary, being enantiomerically pure, introduces chirality to an otherwise achiral substrate, enabling diastereoselective bond formation. After the desired stereocenter is created, the auxiliary is removed and can often be recovered.

While the broader class of C2-substituted chiral morpholines has been explored in asymmetric synthesis, specific documented examples detailing the performance of 4-Benzyl-2-(1-fluoroethyl)morpholine as a chiral auxiliary in transformations such as alkylations, aldol (B89426) reactions, or Diels-Alder reactions are not extensively reported in publicly available literature. The principle of its application would involve attaching the morpholine (B109124) unit to a substrate via the nitrogen atom (after a de-benzylation step) or another functional handle. The inherent chirality at the C2 position, influenced by the fluoroethyl group, would then guide the approach of reagents to the prochiral center of the substrate, favoring the formation of one diastereomer over the other.

Similarly, in its role as a chiral ligand, the morpholine derivative could coordinate with a metal center. The nitrogen and oxygen atoms of the morpholine ring can act as binding sites, forming a chiral complex that can catalyze a variety of asymmetric reactions, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The stereochemical outcome of these catalytic reactions would be dictated by the chiral environment created by the this compound ligand around the metal.

Utilization as a Scaffold for Complex Chemical Library Generation

The morpholine core is a common feature in many biologically active compounds and approved drugs, making it an attractive scaffold for the generation of chemical libraries for drug discovery. These libraries consist of a large number of related compounds synthesized from a common core structure.

This compound is a suitable starting point for such a library for several reasons:

Structural Complexity: It possesses a defined three-dimensional structure with multiple points for diversification.

Functional Groups: The benzyl (B1604629) group can be removed and replaced with a wide variety of other substituents through N-alkylation or N-acylation.

Stereochemistry: The presence of a chiral center allows for the creation of stereochemically diverse libraries, which is crucial since the biological activity of enantiomers can differ significantly.

A hypothetical library based on this scaffold could be generated by modifying the N-substituent and potentially functionalizing other positions on the morpholine ring or the fluoroethyl side chain, leading to a collection of novel compounds for biological screening.

Development of Novel Organocatalysts Incorporating the Substituted Morpholine Motif

Organocatalysis involves the use of small organic molecules to accelerate chemical reactions. Chiral amines and their derivatives are a cornerstone of this field, particularly in enamine and iminium ion catalysis. Research has demonstrated that organocatalysts based on the morpholine scaffold can be effective in certain asymmetric transformations, such as the 1,4-addition of aldehydes to nitroolefins. The presence of the oxygen atom in the morpholine ring can influence the catalyst's reactivity and selectivity compared to more common pyrrolidine-based catalysts.

A catalyst derived from this compound, likely after removal of the benzyl group to free the secondary amine, could be employed in various asymmetric reactions. The chiral center at the C2 position would be responsible for inducing stereoselectivity. The fluorine atom in the side chain could also impart unique electronic properties and conformational constraints that might lead to novel reactivity or improved selectivity in organocatalytic processes.

Table 1: Potential Organocatalytic Applications

Reaction TypeCatalysis ModeRole of Morpholine Motif
Michael AdditionEnamineActivation of aldehyde/ketone
Aldol ReactionEnamineActivation of aldehyde/ketone
Mannich ReactionEnamine/IminiumActivation of reactants
α-FunctionalizationEnamineActivation of carbonyl compound

Potential in Stereoselective Synthesis of Complex Molecules

Chiral building blocks are essential for the efficient synthesis of complex, enantiomerically pure molecules like natural products and pharmaceuticals. This compound represents a pre-functionalized, stereochemically defined building block. Its rigid conformational nature can be advantageous in constructing larger molecular architectures where control of relative stereochemistry is paramount.

The application of this specific building block would involve its incorporation into a larger target molecule. For example, the synthesis of a complex pharmaceutical agent might require a specific substituted amine fragment. Using an enantiopure morpholine derivative like this compound ensures that the desired stereochemistry is installed early in the synthetic sequence, avoiding costly and often difficult resolution steps later on. While specific total syntheses employing this exact fragment are not prominently documented, the general strategy of using chiral morpholines is a recognized approach in synthetic chemistry. The unique fluoroethyl substituent offers a potential entry point for synthesizing fluorinated analogues of complex molecules, a common strategy in medicinal chemistry to enhance metabolic stability or binding affinity.

Advanced Methodological Approaches in the Study of Fluorinated Morpholines

Integration of Machine Learning for Synthesis Prediction and Optimization in Heterocycle Chemistry

The complexity of synthesizing specifically substituted and stereochemically defined heterocycles like 4-Benzyl-2-(1-fluoroethyl)morpholine presents a significant challenge. Machine learning (ML) is emerging as a powerful tool to navigate this complexity by predicting reaction outcomes and optimizing synthesis parameters. researchgate.netucla.edu

ML models can be trained on large datasets of chemical reactions to recognize patterns that correlate reactants, reagents, and conditions with yields and selectivity. nih.gov For a target molecule such as this compound, ML algorithms could predict the most efficient synthetic routes from a database of known transformations. This could involve identifying the optimal precursors and the sequence of reactions most likely to succeed.

Furthermore, ML can be instrumental in optimizing the conditions for specific reaction steps. For instance, in the fluorination of a precursor alcohol, an ML model could predict the ideal fluorinating agent, solvent, temperature, and reaction time to maximize the yield of the desired fluoroethyl group while minimizing side products. These predictive models are often built using techniques like random forests or neural networks and trained on data from high-throughput experimentation. github.com

Below is a hypothetical data table illustrating how machine learning could be used to predict yields for a key fluorination step in the synthesis of a this compound precursor.

Fluorinating AgentSolventTemperature (°C)Predicted Yield (%)
DASTDichloromethane-7865
Deoxo-FluorTetrahydrofuran072
Pyridinium Poly(hydrogen fluoride)Acetonitrile2558
SelectfluorAcetonitrile2545

This table is illustrative and based on general principles of machine learning applications in chemical synthesis.

The integration of ML into synthetic chemistry workflows has the potential to significantly reduce the experimental burden and accelerate the discovery of novel fluorinated morpholine (B109124) derivatives with desirable properties.

Electrochemical Synthesis and Fluorination Techniques in the Context of Morpholine Derivatives

Electrochemical methods offer a green and often more selective alternative to traditional chemical synthesis. rsc.org These techniques can be applied to both the construction of the morpholine ring and the introduction of the fluorine atom.

One plausible electrochemical route to this compound could involve the intramolecular cyclization of a suitable amino alcohol precursor. The electrochemical oxidation of a strategically functionalized N-benzylamino alcohol could generate a radical cation, which could then undergo cyclization to form the morpholine ring.

More directly relevant is the application of electrochemical fluorination. This can be achieved through anodic oxidation of a substrate in the presence of a fluoride (B91410) ion source. For instance, a precursor such as 4-benzyl-2-(1-hydroxyethyl)morpholine could be subjected to electrochemical fluorination to replace the hydroxyl group with fluorine. The reaction conditions, including the electrode material, solvent, and electrolyte, are crucial for achieving high selectivity and yield.

The following table provides representative conditions for electrochemical fluorination of benzylic C-H bonds, which is analogous to the fluorination required for the synthesis of the target molecule. thieme-connect.de

SubstrateFluorinating Agent/ElectrolyteSolventCurrent Density (mA/cm²)Yield (%)
EthylbenzeneEt4NF•4HFAcetonitrile1049
TolueneEt3N•3HFAcetonitrile523
4-Nitrotoluene70% HF/Pyridine70% HF/Pyridine2077

This data is derived from the electrochemical fluorination of analogous benzylic compounds and serves to illustrate the potential conditions.

Electrochemical methods provide a powerful and sustainable approach for the synthesis of fluorinated morpholines, offering advantages in terms of reduced reagent use and milder reaction conditions.

Flow Chemistry Applications for Scalable Synthesis of Substituted Morpholines

Flow chemistry, or continuous flow synthesis, is a powerful technology for the safe, efficient, and scalable production of chemical compounds. The synthesis of a multi-substituted heterocycle like this compound can be particularly well-suited to a flow chemistry approach.

A multi-step synthesis can be designed where reactants are pumped through a series of interconnected reactors, with each reactor being responsible for a specific chemical transformation. This allows for precise control over reaction parameters such as temperature, pressure, and residence time at each step.

For the synthesis of this compound, a possible flow process could involve:

N-benzylation: The reaction of a suitable amino alcohol with benzyl (B1604629) bromide in a heated flow reactor.

Fluorination: The introduction of the fluoroethyl group in a subsequent reactor, potentially using a packed-bed reactor with a solid-supported fluorinating agent.

Cyclization: The final ring-closing step to form the morpholine, which could be acid or base-catalyzed in a heated coil reactor.

In-line purification and analysis can also be integrated into the flow system, allowing for a continuous and automated production process. The improved heat and mass transfer in microreactors can also lead to higher yields and selectivities compared to batch synthesis. rsc.org

The table below illustrates typical parameters for a multi-step flow synthesis of a substituted morpholine derivative, demonstrating the level of control achievable with this technology.

Reaction StepReactor TypeTemperature (°C)Residence Time (min)ReagentsYield (%)
N-AlkylationHeated Coil10010Amine, Alkyl Halide, Base95
CyclizationPacked Bed12015Acid Catalyst88

This table provides illustrative parameters for a continuous flow synthesis of a substituted morpholine.

The application of flow chemistry to the synthesis of this compound would not only enhance the scalability and safety of the process but also allow for the rapid optimization of reaction conditions.

Q & A

Q. Q: What is the standard synthetic route for 4-Benzyl-2-(1-fluoroethyl)morpholine, and what reaction parameters are critical?

A: The compound is typically synthesized via nucleophilic substitution. A fluorinated alkyl halide (e.g., 1-fluoroethyl bromide) reacts with 4-benzylmorpholine in the presence of a base like K₂CO₃ in acetonitrile at 80°C. Key parameters include reaction time (overnight), solvent polarity, and stoichiometric ratios to minimize side products. Purification involves extraction (ethyl acetate), washing (sodium bicarbonate), and solvent removal under vacuum .

Advanced Synthesis

Q. Q: How can racemization be minimized during the synthesis of chiral this compound derivatives?

A: Racemization at the fluoroethyl chiral center can be mitigated using asymmetric catalysis (e.g., chiral ligands or enzymes) or employing mild reaction conditions (low temperature, non-polar solvents). Kinetic resolution or chiral chromatography may also separate enantiomers post-synthesis. Evidence from analogous morpholine syntheses suggests racemic mixtures often form without stereocontrol .

Basic Characterization

Q. Q: Which spectroscopic methods are essential for structural confirmation of this compound?

A: Key techniques include:

  • ¹H/¹³C NMR : To identify benzyl aromatic protons (δ 7.2–7.4 ppm) and morpholine/fluoroethyl groups.
  • ¹⁹F NMR : To confirm fluorine integration (δ -200 to -220 ppm for CF₃ groups).
  • Mass Spectrometry (MS) : For molecular ion ([M+H]⁺) and fragmentation patterns.
  • IR Spectroscopy : To detect C-F stretches (~1100 cm⁻¹) .

Advanced Characterization

Q. Q: How does X-ray crystallography resolve stereochemical ambiguities in fluorinated morpholine derivatives?

A: X-ray diffraction provides precise bond angles, torsion angles, and spatial arrangements of substituents. For 4-benzyl derivatives, crystallography confirms the morpholine ring conformation (chair vs. boat) and fluoroethyl group orientation. This is critical for validating computational models (e.g., DFT) and structure-activity relationships .

Basic Biological Activity

Q. Q: What in vitro assays assess this compound’s inhibitory effects on cytochrome P450 enzymes?

A: Fluorometric assays using P450 isoform-specific substrates (e.g., CYP2A13) measure metabolite formation inhibition. LC-MS/MS quantifies residual substrate and metabolites. IC₅₀ values are determined via dose-response curves, with positive controls (e.g., benzylmorpholine analogs) .

Advanced Biological Activity

Q. Q: How does fluorination at the ethyl position influence metabolic stability and target binding?

A: Fluorination enhances metabolic stability by reducing CYP-mediated oxidation. Comparative studies using deuterated analogs or molecular docking reveal improved hydrophobic interactions in enzyme active sites. For example, fluorine’s electronegativity may strengthen hydrogen bonds with key residues (e.g., heme iron ligands) .

Analytical Challenges

Q. Q: How to resolve discrepancies between HPLC and HPLC-MS purity assessments?

A: HPLC-UV may miss low-abundance impurities without chromophores, whereas HPLC-MS detects ionizable contaminants. Use orthogonal methods:

  • HPLC with charged aerosol detection (CAD) for non-UV-active impurities.
  • High-resolution MS (HRMS) to identify unexpected adducts or degradation products .

Method Optimization

Q. Q: What experimental design principles optimize synthesis yield?

A: Apply Design of Experiments (DoE):

  • Factors : Temperature, solvent (acetonitrile vs. DMF), base strength (K₂CO₃ vs. Cs₂CO₃).
  • Response Surface Methodology (RSM) models interactions between factors.
  • Taguchi methods identify robust conditions for scale-up .

Stability Studies

Q. Q: How is hydrolytic stability of the fluoroethyl group evaluated in aqueous buffers?

A: Conduct accelerated stability testing:

  • Conditions : pH 1–13, 40–60°C, over 7–14 days.
  • Analytical Tools : LC-MS monitors degradation (e.g., defluorination or morpholine ring opening).
  • Kinetic Modeling : Arrhenius plots predict shelf-life under standard storage .

Regulatory Compliance

Q. Q: What safety protocols govern laboratory handling of fluorinated morpholine derivatives?

A: Follow OSHA and EPA guidelines:

  • PPE : Nitrile gloves, lab coat, safety goggles.
  • Ventilation : Use fume hoods to avoid aerosol inhalation.
  • Waste Disposal : Neutralize acidic/basic residues before incineration with scrubbers .

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